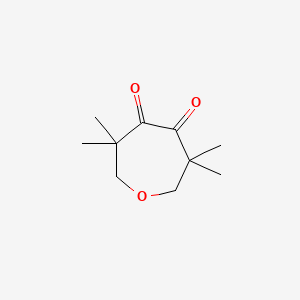
4,5-Oxepanedione, 3,3,6,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Oxepanedione, 3,3,6,6-tetramethyl-: is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.2322 g/mol . This compound is characterized by its unique structure, which includes an oxepane ring substituted with four methyl groups. It is known for its stability and reactivity, making it a subject of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,6,6-tetramethyl-4-piperidone with an oxidizing agent to form the oxepane ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods:
In an industrial setting, the production of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, ensuring high yield and purity of the final product . The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
4,5-Oxepanedione, 3,3,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with higher oxidation states.
Reduction: It can be reduced to form alcohols or other reduced forms, depending on the reducing agent used.
Substitution: The methyl groups on the oxepane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed:
The major products formed from these reactions include various oxepane derivatives, alcohols, and substituted oxepanes, which can be further utilized in different chemical processes .
Scientific Research Applications
4,5-Oxepanedione, 3,3,6,6-tetramethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds . This reactivity is crucial for its potential therapeutic effects, as it can modify the activity of enzymes and other proteins involved in disease processes .
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: This compound is similar in structure but lacks the oxepane ring.
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another related compound with a different ring structure and significant antimalarial activity.
Uniqueness:
4,5-Oxepanedione, 3,3,6,6-tetramethyl- is unique due to its oxepane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents .
Properties
CAS No. |
42031-65-2 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3,3,6,6-tetramethyloxepane-4,5-dione |
InChI |
InChI=1S/C10H16O3/c1-9(2)5-13-6-10(3,4)8(12)7(9)11/h5-6H2,1-4H3 |
InChI Key |
QRVXEZHTOOKHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(C(=O)C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















